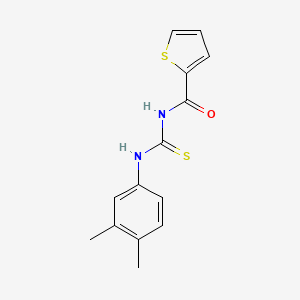

1-(3,4-DIMETHYLPHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA

Description

Properties

IUPAC Name |

N-[(3,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS2/c1-9-5-6-11(8-10(9)2)15-14(18)16-13(17)12-4-3-7-19-12/h3-8H,1-2H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBPDJWSZMORFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethylphenyl)-3-(thiophene-2-carbonyl)thiourea, also known by its CAS number 898417-12-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C22H19N3O2S

- Molecular Weight : 389.5 g/mol

- Chemical Structure : The compound features a thiourea moiety linked to a thiophene ring and a dimethylphenyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)thiourea have shown effectiveness against various microorganisms:

| Microorganism | Activity Level |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective |

| Vancomycin-resistant Enterococcus faecium | Effective |

| Drug-resistant Candida strains | Broad-spectrum activity |

Studies have demonstrated that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against resistant strains of Candida .

Anticancer Activity

The anticancer potential of thiourea derivatives has been investigated in various studies. The compound's structure plays a significant role in its cytotoxic effects:

- Cell Lines Tested :

- Caco-2 (colorectal cancer)

- A549 (lung cancer)

Results show that modifications on the phenyl ring, such as the presence of methyl groups, enhance anticancer activity. For example, compounds with similar structures demonstrated IC50 values indicating significant cytotoxicity against cancer cell lines. The presence of the thiophene ring is also essential for this activity .

Case Studies and Research Findings

- Antimicrobial Study : A study involving the synthesis of various thiourea derivatives found that certain modifications led to enhanced antimicrobial effects against resistant bacterial strains. The compound was among those tested and exhibited promising results against MRSA and other pathogens .

- Anticancer Research : In another study focusing on thiazole and thiourea derivatives, compounds structurally related to 1-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)thiourea were shown to have significant inhibitory effects on cancer cell proliferation. The research highlighted the importance of substituents on the phenyl ring for enhancing activity against specific cancer cell lines .

Scientific Research Applications

Anticancer Activity

Thiourea derivatives, including 1-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)thiourea, have been investigated for their anticancer properties. Research indicates that compounds with a thiourea moiety can inhibit cancer cell proliferation effectively. For instance, studies have shown that similar thiourea derivatives exhibit significant growth inhibition against various cancer cell lines, including HeLa and Jurkat cells, with IC50 values in the micromolar range .

Case Study:

A specific study synthesized a series of thiourea derivatives and evaluated their cytotoxicity against several human cancer cell lines. The results demonstrated that certain modifications to the thiourea structure could enhance antiproliferative activity, suggesting a promising direction for drug development .

Antimicrobial Properties

Compounds containing thiourea structures have also been noted for their antimicrobial activities. They demonstrate effectiveness against various bacterial strains and fungi, making them suitable candidates for developing new antimicrobial agents .

Pesticidal Activity

Thioureas are known for their role as agrochemicals. The incorporation of thiophene moieties in these compounds has been linked to enhanced herbicidal and insecticidal activities. Research has indicated that certain thiourea derivatives can act as effective herbicides, providing a potential avenue for developing environmentally friendly agricultural chemicals .

Data Table: Herbicidal Activity of Thiourea Derivatives

| Compound Name | Herbicidal Activity | Reference |

|---|---|---|

| 1-(3,4-Dimethylphenyl)-3-(Thiophene-2-Carbonyl)Thiourea | Moderate | |

| 1-(4-Chlorophenyl)-3-(Thiophene-2-Carbonyl)Thiourea | High | |

| 2-Thiophenecarbonyl Thioureas | Variable |

Organic Electronics

The unique electronic properties of thiophene derivatives have led to their exploration in organic electronics. The incorporation of 1-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)thiourea into organic photovoltaic devices has shown promise due to its ability to facilitate charge transport and improve device efficiency .

Case Study:

Research on the use of thiophene-based compounds in organic solar cells revealed that their incorporation could enhance the overall efficiency by improving the charge mobility within the active layer of the device .

Coordination Chemistry

Thioureas are significant in coordination chemistry due to their ability to form complexes with transition metals. The sulfur atom in thioureas acts as a strong ligand, which can stabilize metal ions and enhance their catalytic properties. This characteristic makes them valuable in catalysis and materials synthesis .

Chemical Reactions Analysis

Key Reagents and Solvents:

-

Thionyl chloride (SOCl₂) : Used for acid chloride formation .

-

Potassium thiocyanate (KSCN) : Essential for isothiocyanate synthesis .

-

Dry acetone/acetonitrile : Preferred solvents for isothiocyanate generation .

Reaction Mechanism

The synthesis mechanism involves nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate intermediate. This step forms the thiourea bond (C=S) via a two-step process:

-

Nucleophilic substitution : The amine’s lone pair attacks the isothiocyanate’s electrophilic carbon, displacing the leaving group (SCN⁻) .

-

Proton transfer : The intermediate undergoes proton redistribution to stabilize the thiourea structure .

Key intermediates include:

-

Acyl chloride : Generated via thionyl chloride-mediated dehydration of the carboxylic acid .

-

Isothiocyanate : Formed by reaction of the acyl chloride with KSCN .

Spectroscopic Analysis

-

Infrared (IR) spectroscopy : Detects the stretching vibrations of the C=S bond (~1250–1300 cm⁻¹) and C=O group (~1700–1750 cm⁻¹) .

-

Nuclear magnetic resonance (NMR) : Confirms the presence of aromatic protons (δ 6.5–8.0 ppm) and NH signals (δ 8.0–10.0 ppm) .

X-Ray Crystallography

Studies on similar thiourea derivatives reveal:

-

Intramolecular hydrogen bonding : NH groups interact with carbonyl oxygens, stabilizing the structure .

-

Crystal system : Triclinic (P space group) with planar C(O)–NH–C(S)–NH segments .

-

Tautomerism : Potential thiol tautomer formation due to N(2)–C(1) bond shortening .

Solvent Effects

-

Dry acetone/acetonitrile : Preferred for isothiocyanate and thiourea formation due to aprotic, polar nature .

-

Toluene : Used in reflux steps for amine condensation, facilitating nucleophilic attack .

Catalysts and Additives

-

Acetic acid/HCl : May accelerate reactions in some protocols by protonating intermediates .

-

Ultrasonication : Employed in alternative protocols to enhance reaction rates .

Challenges and Considerations

-

Regioselectivity : Thiophene’s electron-deficient nature may influence substitution patterns during condensation .

-

Steric hindrance : The 3,4-dimethyl groups on the phenyl ring could reduce reaction efficiency by impeding amine approach .

-

Side reactions : Potential hydrolysis of isothiocyanates under non-anhydrous conditions .

Comparison of Synthetic Approaches

This compound’s synthesis leverages established thiourea chemistry, with adaptability to diverse conditions. Structural characterization confirms its stability and potential for applications in heterocyclic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound can be compared to other aryl-thiourea derivatives, such as those synthesized in and . Below is a detailed analysis:

Table 1: Comparison of Key Properties

*Note: Direct experimental data for the target compound is unavailable in the provided evidence; values are inferred from structural analogs.

- Substituent Impact: The 3,4-dimethylphenyl group in the target compound likely enhances solubility in non-polar solvents compared to chlorinated analogs (e.g., 3,4-dichlorophenyl in ), as methyl groups are electron-donating and less polar than chlorine atoms.

Structural and Spectroscopic Differences

- FT-IR : The target compound’s thiophene-carbonyl group would show a strong C=O stretch (~1700 cm⁻¹), distinct from the pyrazoline C=O (~1650 cm⁻¹) in .

- NMR : The 3,4-dimethylphenyl protons would resonate at δ ~2.2 ppm (CH₃) and δ ~6.8–7.5 ppm (aromatic), similar to analogs in . The thiophene protons would appear as a multiplet at δ ~7.0–7.5 ppm.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)thiourea, and what purity validation methods are appropriate?

The compound can be synthesized via a two-step process: (1) Preparation of the thiophene-2-carbonyl isocyanate intermediate, followed by (2) coupling with 3,4-dimethylaniline under anhydrous conditions. Purity validation requires a combination of chromatographic (HPLC or GC-MS) and spectroscopic techniques (FTIR, / NMR) to confirm structural integrity and detect byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative, and how should data interpretation be approached?

FTIR is critical for identifying thiourea-specific C=S stretching (1,200–1,300 cm) and carbonyl (C=O) vibrations (1,650–1,750 cm). NMR resolves aromatic protons (6.5–8.0 ppm) and methyl groups (2.1–2.5 ppm), while NMR confirms carbonyl and thiocarbonyl carbons. Mass spectrometry (HRMS) validates molecular mass (±0.001 Da tolerance) .

Q. What solvent systems and storage conditions optimize stability for this thiourea derivative?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while non-polar solvents (chloroform, ethyl acetate) are suitable for crystallization. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (0–80% RH) should be conducted using accelerated aging protocols. Degradation products can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for improved yield and purity?

A 2 factorial design systematically evaluates variables (e.g., reaction temperature, molar ratio, catalyst loading). For example, a central composite design (CCD) with response surface methodology (RSM) identifies optimal conditions by analyzing interactions between variables. Computational tools like JMP or Minitab enable predictive modeling of yield-purity trade-offs .

Q. What computational strategies model the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and nucleophilic/electrophilic sites. Molecular dynamics simulations assess conformational stability in solvent environments. Software like Gaussian or ORCA integrates these analyses .

Q. What mechanistic studies elucidate the compound’s chemical behavior under acidic or oxidative conditions?

Controlled degradation studies (e.g., exposure to HO/UV light or HCl/NaOH) coupled with LC-MS/MS identify degradation pathways. Isotopic labeling (, ) tracks reaction intermediates. Kinetic modeling (Arrhenius plots) quantifies activation energies for decomposition .

Q. How can researchers develop HPLC methods for analyzing this compound and its degradation products?

Column screening (C18, phenyl-hexyl) with mobile phase optimization (acetonitrile:buffer ratios) improves resolution. Forced degradation samples validate method robustness. Validation parameters include linearity (R > 0.995), LOD/LOQ (<1 µg/mL), and precision (%RSD < 2%) .

Q. How can structural features be correlated with biological activity using QSAR models?

Quantitative Structure-Activity Relationship (QSAR) models require descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity. Partial Least Squares (PLS) regression or machine learning (Random Forests) links descriptors to activity data (e.g., enzyme inhibition IC) .

Q. What protocols assess environmental fate and degradation pathways of this compound?

Aerobic/anaerobic biodegradation studies (OECD 301/302 guidelines) quantify mineralization rates. Ecotoxicity assays (Daphnia magna, algae) evaluate acute/chronic effects. Computational tools (EPI Suite) predict bioaccumulation and persistence .

Q. How can experimental data be integrated with computational models to predict novel reactions?

Feedback loops between experimental results (e.g., reaction yields, spectroscopic data) and computational predictions (transition state energies, solvent effects) refine reaction path searches. Platforms like ICReDD’s hybrid approach combine quantum chemical calculations with machine learning to prioritize viable synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.